molecular formula C14H18ClN3O2 B2699436 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea CAS No. 894024-47-6

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea

Cat. No.: B2699436
CAS No.: 894024-47-6
M. Wt: 295.77
InChI Key: OKVPUQJHNFHWJG-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for investigating new anticancer therapies. This specialty chemical features a 5-oxopyrrolidine (or 2-pyrrolidinone) scaffold, a heterocyclic motif prevalent in numerous biologically active molecules and natural products . The core structure is substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a propylurea moiety, forming a molecular architecture that researchers study for its potential to interact with key biological targets. The 5-oxopyrrolidine scaffold is a recognized pharmacophore in medicinal chemistry. Scientific literature indicates that derivatives containing this structure, especially those incorporating a hydrazone group, have demonstrated promising cytotoxic effects against a range of aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . These compounds are investigated for their potential to inhibit cancer cell migration and reduce cell viability in both monolayer and 3D spheroid culture models, which more accurately represent the tumor microenvironment . The incorporation of the 4-chlorophenyl group is a common strategy in drug design, as halogen atoms like chlorine can influence molecular conformation and binding interactions with target proteins. Furthermore, the urea functional group, formed between the pyrrolidine and propyl chains, is a key feature in many therapeutic agents. Notably, it is a critical component in established pharmaceuticals like chlorpropamide, a sulfonylurea class medication . This suggests that the propylurea side chain in this compound may contribute to specific receptor binding or modulation, making it a valuable template for structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors or receptor modulators. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a building block for synthetic chemistry, a reference standard in analytical studies, or a lead compound in biological screening assays.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-2-7-16-14(20)17-11-8-13(19)18(9-11)12-5-3-10(15)4-6-12/h3-6,11H,2,7-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPUQJHNFHWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone ring.

    Formation of the propylurea moiety: This is typically done by reacting the intermediate compound with propyl isocyanate under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylureas: Chlorpropamide

Chlorpropamide (1-(4-chlorophenylsulfonyl)-3-propylurea) is a first-generation sulfonylurea antidiabetic drug. Key comparisons include:

  • Structural Differences : The target compound replaces the sulfonyl (-SO₂-) bridge with a pyrrolidin-5-one ring, altering polarity and hydrogen-bonding capacity. This substitution may influence membrane permeability and target engagement.
  • Pharmacological Implications: Sulfonylureas act by binding to SUR1 subunits of pancreatic β-cell KATP channels, promoting insulin secretion. The pyrrolidinone ring in the target compound could modulate selectivity for non-pancreatic targets or confer distinct binding kinetics .
  • Physicochemical Properties :
Property Target Compound Chlorpropamide
Molecular Weight ~293.7 g/mol (estimated) 276.7 g/mol
LogP (lipophilicity) Higher (due to pyrrolidinone) Moderate (sulfonyl group)
Hydrogen Bond Donors 2 (urea NH) 2 (urea NH)

Halogen-Substituted Cytotoxic Enones

Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (, C1) share the 4-chlorophenyl group but feature an α,β-unsaturated ketone instead of urea. The target compound’s urea moiety may reduce electrophilicity, shifting activity toward enzyme inhibition (e.g., kinases or proteases) rather than direct DNA damage .

Urea Derivatives with Heterocyclic Moieties

Pyrazole- and thiazole-containing ureas (e.g., ) often target enzymes like carbonic anhydrase or cyclooxygenase. The pyrrolidinone ring in the target compound could mimic transition states in enzymatic reactions, offering unique inhibition profiles compared to planar heterocycles .

Research Findings and Methodological Insights

  • Structural Analysis : Tools like SHELX and Multiwfn enable precise crystallographic refinement and electron-density mapping. For example, Multiwfn could analyze the electron-withdrawing effect of the 4-chlorophenyl group on the urea’s NH acidity, impacting hydrogen-bonding interactions.
  • Synthetic Pathways: While focuses on enones, analogous strategies (e.g., coupling 4-chlorophenylpyrrolidinone with propyl isocyanate) may synthesize the target compound.
  • Biological Activity Prediction: The pyrrolidinone ring may enhance metabolic stability compared to sulfonylureas, reducing hepatic clearance.

Biological Activity

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H19ClN2OC_{15}H_{19}ClN_2O, with a molecular weight of approximately 284.78 g/mol. The presence of the chlorophenyl group and the pyrrolidinone ring contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and ketones.
  • Introduction of the Chlorophenyl Group : This is done via nucleophilic substitution reactions.
  • Formation of the Urea Moiety : The final step involves coupling reactions to form the urea linkage.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for some derivatives have been reported as low as 0.63 µM, indicating potent inhibitory effects .

Anticancer Potential

In vitro studies have assessed the anticancer potential of the compound. The MTT assay results suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, although they are less potent than standard chemotherapeutic agents such as 5-fluorouracil .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Receptors and Enzymes : The compound may bind to various receptors and enzymes, modulating their activity.
  • Cell Signaling Pathways : It potentially disrupts critical cell signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Screening : A recent study evaluated a series of similar compounds for their antibacterial properties, revealing that those containing the pyrrolidinone structure exhibited significant activity against both gram-positive and gram-negative bacteria .
CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate2.14 ± 0.003
Compound BBacillus subtilisStrong0.63 ± 0.001
Compound CStaphylococcus aureusWeakN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization of precursors (e.g., γ-lactam derivatives) under acidic/basic conditions .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions .
  • Step 3 : Urea linkage formation using propyl isocyanate or carbodiimide-mediated coupling .
  • Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography or recrystallization . Yields range from 40–70%, depending on steric hindrance from substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents; the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidinone carbonyl resonates at δ 170–175 ppm in ¹³C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The chlorophenyl group’s planarity and urea bond geometry (e.g., C–N–C angle ~120°) are critical validation metrics .
  • HPLC-MS : Purity assessment (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS for molecular ion detection ([M+H]+ ~308 m/z) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates; IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess Ki values .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from the 4-chlorophenyl group reduces reactivity?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves cyclization efficiency by 20–30% .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield >80%) or scandium triflate for urea bond formation .
  • Protecting groups : Temporarily mask the chlorophenyl moiety with Boc groups during pyrrolidinone formation to minimize steric clashes .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets (e.g., docking score <−7 kcal/mol indicates strong binding) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of urea H-bonds with catalytic residues (e.g., Lys72 in target enzymes) .
  • QSAR models : Train models using descriptors like ClogP and polar surface area to predict blood-brain barrier permeability .

Q. What strategies mitigate degradation of the urea moiety under physiological conditions?

  • Methodological Answer :

  • Prodrug design : Replace urea with carbamate, which hydrolyzes in vivo to release the active compound .
  • Formulation : Encapsulate in PEG-PLGA nanoparticles (size ~150 nm) to protect against enzymatic cleavage in serum .
  • Structural analogs : Replace propyl with cyclopropyl groups to enhance steric protection of the urea bond .

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